2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-13-3-4-16(15(20)7-13)26-11-17(24)22-9-12-6-14(10-21-8-12)23-5-1-2-18(23)25/h3-4,6-8,10H,1-2,5,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFXGDUNKRFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dichlorophenoxy group : This moiety is known for its herbicidal properties and may contribute to the compound's biological effects.
- Pyridinylmethyl group : The presence of a pyridine ring suggests potential interactions with various biological targets, particularly receptors.
- Oxopyrrolidine : This portion may influence the compound's pharmacokinetics and receptor binding affinity.
Molecular Formula
- Molecular Formula : C16H18Cl2N2O3
- Molecular Weight : 363.24 g/mol
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide may interact with various biological pathways:
- Antinociceptive Effects : Studies on related compounds demonstrate significant analgesic properties through modulation of sigma receptors, particularly σ1 receptors, which are implicated in pain perception and modulation .
- Neurotransmitter Modulation : Compounds containing dichlorophenoxy groups have been shown to affect acetylcholinesterase (AChE) activity, leading to alterations in neuromuscular transmission and spontaneous locomotor activity .
- Potential Antiviral Activity : Similar structural analogs have been investigated for their antiviral properties against viruses like SARS-CoV-2, suggesting a broad spectrum of biological activities .
In Vitro Studies
Several in vitro studies have assessed the biological activity of related compounds:
Case Studies
- Pain Management : A study involving a similar compound demonstrated effective reduction in formalin-induced nociception, highlighting its potential use in treating inflammatory pain conditions .
- Neuropharmacology : Research indicated that exposure to dichlorophenoxy compounds resulted in behavioral changes consistent with neuromuscular impairment, suggesting a need for caution in therapeutic applications due to potential side effects on motor functions .
Q & A
Basic: What are the critical synthetic steps for preparing 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide?
The synthesis typically involves:
- Substitution reactions : Reacting 2,4-dichlorophenol with a halogenated acetamide precursor under alkaline conditions to form the phenoxyacetamide backbone .
- Reductive amination : Coupling the pyridinylmethylamine intermediate (containing the 2-oxopyrrolidin-1-yl group) with the activated acetamide moiety using condensing agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization in solvents like DMF/water mixtures to isolate the final product .
Basic: What characterization techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and carbonyl groups (δ ~166–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1667 cm confirm C=O stretching in the acetamide and pyrrolidinone groups .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Catalytic systems : Use potassium carbonate or triethylamine as bases to deprotonate intermediates and accelerate coupling steps .
- Computational modeling : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Advanced: How to resolve contradictory spectral data during structural validation?
- 2D NMR techniques : HSQC and HMBC correlations resolve overlapping signals, especially in aromatic and methylene regions .
- Deuterated solvent trials : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .
Advanced: What structural features influence this compound’s biological activity?
- Phenoxy group : The 2,4-dichloro substitution enhances lipophilicity, improving membrane permeability .
- Pyrrolidinone moiety : The 2-oxopyrrolidin-1-yl group may engage in hydrogen bonding with target proteins, as seen in analogs with anticancer activity .
- Pyridinylmethyl linker : Facilitates π-π stacking interactions in enzyme binding pockets .
Advanced: How to address poor solubility in aqueous assays?
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Surfactant incorporation : Polysorbate-80 or cyclodextrins improve dispersion in in vitro models .
- Prodrug derivatization : Introduce phosphate or PEG groups to enhance hydrophilicity for pharmacokinetic studies .
Methodological Notes
- Evidence synthesis : Cross-referenced synthetic protocols (e.g., condensation , reductive amination ) and computational design principles .
- Data validation : Emphasis on peer-reviewed techniques (NMR , MS ) over commercial or non-academic reports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
